![molecular formula C22H16N2O2S B2630531 1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone CAS No. 477846-71-2](/img/structure/B2630531.png)
1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a biphenyl group and a phenyl group, making it a potential candidate for various applications .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple aromatic rings and a heterocyclic oxadiazole ring. The exact structure would depend on the positions of the substituents on the rings .Scientific Research Applications
Scintillator Applications
Plastic scintillators incorporating various luminescent dyes, including 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole, have been extensively studied. These materials, based on polymethyl methacrylate, show promising scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such scintillators are pivotal for radiation detection technologies (Salimgareeva & Kolesov, 2005).
Biological Activities
1,3,4-Oxadiazole derivatives, including those related to the mentioned compound, display a wide spectrum of biological activities. These compounds have been identified for their antimicrobial, anticancer, anti-inflammatory, and various other pharmacological activities, making them significant for drug development. This broad range of activities is due to the structural features of the 1,3,4-oxadiazole ring, which enables effective binding with enzymes and receptors through numerous weak interactions (Verma et al., 2019).
Metal-Ion Sensing
The synthesis of 1,3,4-oxadiazole derivatives for potential chemosensor applications has been extensively researched. The inherent properties of these molecules, such as high photoluminescent quantum yield, thermal and chemical stability, and coordination sites, make them ideal for metal-ion sensing. These sensors can detect various metal ions through mechanisms like photo-induced electron transfer and complex formation, highlighting the versatility of 1,3,4-oxadiazole derivatives in analytical chemistry (Sharma, Om & Sharma, 2022).
Synthesis and Pharmacology
Recent studies have underscored the significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives in medicinal chemistry. These compounds are highlighted for their favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activity. The diverse synthetic methods and the broad pharmacological profile of oxadiazole derivatives, including antibacterial, anti-inflammatory, antituberculous, and anticancer activities, underscore their potential in drug development (Wang et al., 2022).
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-24-23-21(26-22)19-9-5-2-6-10-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXZNZUPAGWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

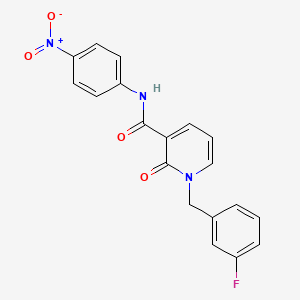
![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/no-structure.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2630453.png)


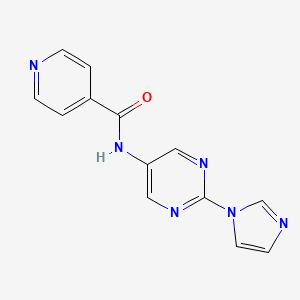
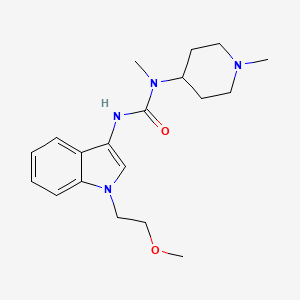
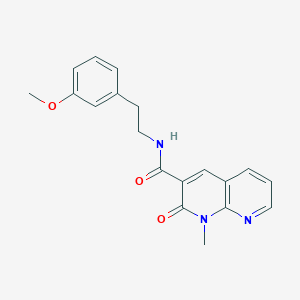
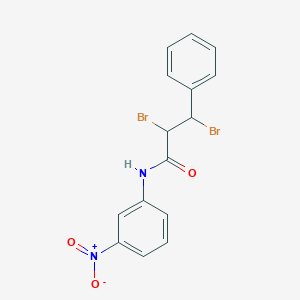

![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
